molecular formula C22H33N3O3 B5567195 5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone

5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone

Cat. No. B5567195
M. Wt: 387.5 g/mol
InChI Key: QSKKKWNDDAXUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone, also known as BMT-2, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown potential for various applications, including as a therapeutic agent for several diseases.

Scientific Research Applications

Receptor Affinity and Selectivity

Compounds structurally related to 5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone have been analyzed for their affinity and selectivity towards serotonin receptors. For instance, arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A serotonin receptors, which play a critical role in the pathophysiology of neuropsychiatric disorders such as depression and anxiety. Modification of the arylpiperazine structure, such as N4-substitution, can enhance their affinity for 5-HT1A receptors and decrease affinity for other receptor types, indicating the importance of structural modifications in determining receptor selectivity and potential therapeutic applications (Glennon, Naiman, Lyon, & Titeler, 1988).

Implications for Neurological Disorders

Studies have also highlighted the potential therapeutic implications of compounds with high affinity for serotonin receptors. For example, the mixed agonist/antagonist properties of certain 1-(2-methoxyphenyl)piperazine derivatives at 5-HT1A receptors suggest their relevance in studying and potentially treating conditions influenced by serotonin neurotransmission. These compounds have been explored for their effects on pre- and post-synaptic 5-HT1A receptor-mediated events, providing valuable insights into their possible roles in modulating serotonin levels in the brain and their implications for treating mood disorders (Hjorth & Sharp, 1990).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of arylpiperazine derivatives, including those with methoxyphenyl groups, has contributed to understanding their chemical properties, potential for receptor specificity, and functional applications. These studies include the development of novel synthesis methods and radiolabeling techniques to facilitate the exploration of their biological activity and receptor interactions through imaging studies (Kuhnast et al., 2006).

properties

IUPAC Name

5-butyl-1-(2-methoxyphenyl)-4-(1-methylpiperidine-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-4-5-8-18-15-25(19-9-6-7-10-20(19)28-3)21(26)16-24(18)22(27)17-11-13-23(2)14-12-17/h6-7,9-10,17-18H,4-5,8,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKKKWNDDAXUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2CCN(CC2)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.